Phosphoric acid, octyl ester
Overview
Description
Phosphoric acid, octyl ester, also known as octyl phosphate, is an organic compound derived from phosphoric acid. It is an ester formed by the reaction of phosphoric acid with octanol. This compound is part of the larger family of phosphate esters, which are significant in various biochemical and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphoric acid, octyl ester can be synthesized through the esterification reaction between phosphoric acid and octanol. The reaction typically involves heating phosphoric acid with octanol in the presence of a catalyst such as sulfuric acid. The reaction can be represented as follows:
H3PO4+C8H17OH→C8H17OPO3H2+H2O
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where phosphoric acid and octanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from unreacted starting materials and by-products .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water, yielding phosphoric acid and octanol. This reaction can be catalyzed by acids or bases.
Oxidation and Reduction: While esters are generally resistant to oxidation and reduction, under specific conditions, they can participate in these reactions.
Substitution: The ester group in this compound can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: Phosphoric acid and octanol.
Substitution: Depending on the nucleophile, various substituted phosphates can be formed.
Scientific Research Applications
Phosphoric acid, octyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Plays a role in the study of membrane dynamics due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and as an anti-wear additive in lubricants
Mechanism of Action
The mechanism of action of phosphoric acid, octyl ester is largely dependent on its amphiphilic properties. In biological systems, it can interact with lipid bilayers, affecting membrane fluidity and permeability. Its surfactant properties allow it to reduce surface tension, which is beneficial in various industrial applications. The molecular targets and pathways involved include interactions with cell membranes and proteins, influencing their structure and function .
Comparison with Similar Compounds
- Phosphoric acid, ethyl ester
- Phosphoric acid, butyl ester
- Phosphoric acid, hexyl ester
Comparison: Phosphoric acid, octyl ester is unique due to its longer alkyl chain compared to ethyl and butyl esters, which enhances its hydrophobic interactions and surfactant properties. This makes it more effective in applications requiring strong amphiphilic characteristics. Compared to hexyl ester, the octyl ester has a slightly higher hydrophobicity, which can be advantageous in specific industrial and biological contexts .
Properties
Molecular Formula |
C8H17O4P-2 |
---|---|
Molecular Weight |
208.19 g/mol |
IUPAC Name |
octyl phosphate |
InChI |
InChI=1S/C8H19O4P/c1-2-3-4-5-6-7-8-12-13(9,10)11/h2-8H2,1H3,(H2,9,10,11)/p-2 |
InChI Key |
WRKCIHRWQZQBOL-UHFFFAOYSA-L |
SMILES |
CCCCCCCCOP(=O)([O-])[O-] |
Canonical SMILES |
CCCCCCCCOP(=O)([O-])[O-] |
physical_description |
Octyl acid phosphate appears as a corrosive liquid. About the same density as water and insoluble in water. Noncombustible. May severely irritate skin, eyes, and mucous membranes. Contact should be avoided. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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